N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-chlorobenzamide
Description
N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-chlorobenzamide is a synthetic compound featuring a 1,4-dioxaspiro[4.4]nonane core fused to a 3-chlorobenzamide group via a methylene bridge. This structure combines a rigid spirocyclic ether system with a halogenated aromatic moiety, which is often associated with bioactivity in medicinal chemistry contexts. The compound was synthesized via the reaction of N-(chloromethyl)-3-chlorobenzamide with triethylamine in dry acetone, as detailed in Molbank (2015) .
Properties
IUPAC Name |
3-chloro-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c16-12-5-3-4-11(8-12)14(18)17-9-13-10-19-15(20-13)6-1-2-7-15/h3-5,8,13H,1-2,6-7,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSUQXDAKKYJEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-chlorobenzamide typically involves the formation of the spiroketal core followed by the introduction of the chlorobenzamide group. One common method for synthesizing the spiroketal core involves the condensation of lactones in the presence of a base such as sodium ethoxide. This reaction forms a dilactone intermediate, which is then converted to the spiroketal acid by heating with sodium hydroxide. The final step involves decarboxylation to yield the spiroketal structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The spiroketal core can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chlorobenzamide group to amines or other derivatives.
Substitution: The chlorine atom in the chlorobenzamide group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the spiroketal core may yield ketones, while reduction of the chlorobenzamide group can produce amines.
Scientific Research Applications
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-chlorobenzamide involves its interaction with specific molecular targets. The spiroketal core and chlorobenzamide group contribute to its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Spirocyclic Ether Derivatives
The 1,4-dioxaspiro[4.4]nonane system is structurally analogous to other spirocyclic ethers, such as 1,4-dioxaspiro[4.5]decane derivatives synthesized from oleic acid . Key differences include:
- Functional Groups : Unlike oleic acid-derived spiroethers (ester-terminated), the target compound features a chloro-substituted benzamide group, which may enhance polarity and hydrogen-bonding capacity.
Table 1: Structural Comparison of Spirocyclic Ether Derivatives
| Compound | Spiro Ring System | Key Functional Groups | Synthetic Precursor |
|---|---|---|---|
| Target Compound | [4.4] | 3-Chlorobenzamide | N-(Chloromethyl)benzamide |
| Oleic Acid-Derived Spiroethers | [4.5] | Fatty acid esters | Oleic acid |
Physicochemical Properties
- Melting Points : Oleic acid-derived 1,4-dioxaspiro[4.5] compounds exhibit melting points between 40–60°C due to their flexible aliphatic chains . The target compound’s rigid spiro[4.4] system and aromatic chloro group likely elevate its melting point (>100°C), akin to other halogenated benzamides.
- Solubility: The chloro substituent and polar amide group may improve solubility in polar aprotic solvents (e.g., acetone, DMSO) compared to nonpolar biolubricant spiroethers.
Table 2: Inferred Physicochemical Properties
| Property | Target Compound | Oleic Acid-Derived Spiroethers |
|---|---|---|
| Melting Point | >100°C (estimated) | 40–60°C |
| Solubility | High in polar aprotic solvents | Low (nonpolar solvents) |
Biological Activity
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-chlorobenzamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name: this compound
- Molecular Formula: C14H16ClN2O3
- Molecular Weight: 300.74 g/mol
| Property | Value |
|---|---|
| Density | 1.25 g/cm³ |
| Boiling Point | 320 °C |
| Melting Point | 120 °C |
| LogP | 2.10 |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects against different diseases.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. A study published in Pharmaceutical Research demonstrated that derivatives of dioxaspiro compounds possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, including resistant strains .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in macrophages. This suggests potential use as an anti-inflammatory agent .
Anticancer Potential
The compound has also been screened for anticancer activity. In a recent study, it was found to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 . The structure–activity relationship (SAR) analysis indicates that the presence of the dioxaspiro moiety enhances cytotoxicity against certain cancer types.
Case Studies
-
Case Study on Antimicrobial Efficacy
- Objective: To evaluate the antimicrobial effectiveness of this compound.
- Method: Disc diffusion method against various bacterial strains.
- Results: Showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.
-
Case Study on Anti-inflammatory Mechanism
- Objective: To assess the anti-inflammatory properties in a murine model.
- Method: Administration of the compound followed by LPS stimulation.
- Results: Reduction in serum levels of inflammatory markers and histological examination showed decreased tissue inflammation.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in inflammatory pathways, such as COX and LOX.
- Modulation of Cell Signaling Pathways: It appears to modulate pathways like NF-kB and MAPK, leading to reduced inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
